molecular formula C17H14ClN3O2S2 B11170176 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11170176
M. Wt: 391.9 g/mol
InChI Key: ZTKYJIIGVFKKNZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a chlorophenoxy group, a thiadiazole ring, and a phenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a phenylsulfanyl group. The chlorophenoxy group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the chlorophenoxy group, resulting in various reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution at the chlorophenoxy group can introduce various functional groups .

Scientific Research Applications

2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14ClN3O2S2

Molecular Weight

391.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H14ClN3O2S2/c18-12-6-8-13(9-7-12)23-10-15(22)19-17-21-20-16(25-17)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)

InChI Key

ZTKYJIIGVFKKNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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